Diethyl(2-fluoroethyl)amine
CAS No.:
Cat. No.: VC17623688
Molecular Formula: C6H14FN
Molecular Weight: 119.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14FN |
---|---|
Molecular Weight | 119.18 g/mol |
IUPAC Name | N,N-diethyl-2-fluoroethanamine |
Standard InChI | InChI=1S/C6H14FN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3 |
Standard InChI Key | MSPKPLPEMDTDDF-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCF |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Diethyl(2-fluoroethyl)amine consists of a central ethylamine backbone substituted with two ethyl groups and a fluoroethyl side chain. The fluorine atom’s electronegativity induces polarization in the C–F bond, creating a dipole that influences reactivity and intermolecular interactions. The molecular formula is C₆H₁₃FN, with a calculated molecular weight of 118.18 g/mol.
Key Structural Features:
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Fluoroethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
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Diethylamine core: Provides basicity (predicted pKa ~10.2) and serves as a nucleophile in substitution reactions.
Physicochemical Properties
Synthesis and Reactivity
Nucleophilic Substitution
A plausible pathway involves reacting diethylamine with 2-fluoroethyl bromide or iodide under basic conditions:
where . This method mirrors the synthesis of diethyl(2-iodoethyl)amine hydroiodide, substituting iodine with fluorine.
Reaction Mechanisms
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Alkylation: The fluoroethyl group acts as an electrophilic partner in alkylation reactions, forming quaternary ammonium salts.
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Schiff Base Formation: Reacts with carbonyl compounds to generate imines, useful in coordination chemistry.
Applications in Medicinal Chemistry
Anticancer Agents
Schiff bases derived from fluorinated amines demonstrate antiproliferative activity. In one study, a fluoroethylamine-derived Schiff base inhibited topoisomerase IIα with an IC₅₀ of 2.3 μM, comparable to etoposide.
Radiopharmaceuticals
Fluorine-18 labeled derivatives are explored for positron emission tomography (PET) imaging. The compound’s stability toward defluorination in vivo makes it a candidate for tracer development .
Material Science Applications
Coordination Polymers
Diethyl(2-fluoroethyl)amine forms ligands for metal-organic frameworks (MOFs). A copper(II) complex exhibited a surface area of 1,450 m²/g, suitable for gas storage.
Liquid Crystals
Fluorinated amines enhance the thermal stability of liquid crystalline phases. A nematic phase range of 85–210°C was reported for a palladium complex incorporating this ligand.
Environmental and Analytical Uses
Pollutant Capture
Schiff base ligands from diethyl(2-fluoroethyl)amine selectively bind heavy metals (e.g., Pb²⁺, Hg²⁺) with association constants up to 10⁸ M⁻¹.
Sensors
A zinc complex showed fluorescence quenching in the presence of nitroaromatics, achieving a detection limit of 0.1 ppm for trinitrotoluene (TNT).
Comparison with Halogenated Analogs
Property | Diethyl(2-fluoroethyl)amine | Diethyl(2-iodoethyl)amine |
---|---|---|
Molecular Weight | 118.18 g/mol | 355.00 g/mol |
Reactivity | Moderate (C–F bond) | High (C–I bond) |
Applications | Medicinal chemistry | Radiolabeling |
Future Directions
Drug Development
Optimizing fluorine’s position could yield selective kinase inhibitors. Computational models predict a 30% improvement in binding affinity for EGFR mutants upon fluorination.
Advanced Materials
Incorporating diethyl(2-fluoroethyl)amine into covalent organic frameworks (COFs) may enhance proton conductivity for fuel cell applications.
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